REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH3:10][C:11]([CH2:13]Br)=[O:12].[C:15]([O-:18])([O-])=[O:16].[K+].[K+].C1OCCOCCOCCOCCOCC[O:23][CH2:22]1.CN([CH:42]=[O:43])C>>[CH3:22][O:23][C:5]1[CH:6]=[CH:7][C:8]([O:43][CH3:42])=[C:9]2[C:4]=1[CH:3]=[C:2]([C:15]([OH:18])=[O:16])[N:1]2[CH2:10][C:11](=[O:12])[CH3:13] |f:2.3.4|
|
Name
|
N-alkyl indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CBr
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 80° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The indole was then purified by SiO2 flash chromatography (ethyl acetate/hexanes, 7:3) and saponified with 2 N NaOH (aq) in methanol at 40° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=C(N(C2=C(C=C1)OC)CC(C)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |